molecular formula C13H18N4O8 B016846 Mannopyranosylmethyl-4-nitrophenyltriazene CAS No. 101396-17-2

Mannopyranosylmethyl-4-nitrophenyltriazene

Cat. No. B016846
M. Wt: 358.3 g/mol
InChI Key: NQODHCXVYBJOLN-BNDIWNMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mannopyranosylmethyl-4-nitrophenyltriazene (MNT) is a chemical compound that has been extensively studied for its potential applications in scientific research. MNT is a nitrophenyltriazene derivative that is commonly used as a reagent for the detection of glycosidases and other enzymes that are involved in carbohydrate metabolism.

Mechanism Of Action

The mechanism of action of Mannopyranosylmethyl-4-nitrophenyltriazene involves the cleavage of the nitrophenyltriazene moiety by glycosidases. This cleavage results in the release of a yellow-colored product, which can be measured using spectrophotometry. The rate of this reaction is proportional to the activity of the glycosidase being studied.

Biochemical And Physiological Effects

Mannopyranosylmethyl-4-nitrophenyltriazene has no known biochemical or physiological effects on the body. It is a non-toxic compound that is commonly used in laboratory settings.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Mannopyranosylmethyl-4-nitrophenyltriazene in laboratory experiments is its specificity for glycosidases. Mannopyranosylmethyl-4-nitrophenyltriazene is highly selective for these enzymes, which allows researchers to measure their activity with high accuracy. Additionally, Mannopyranosylmethyl-4-nitrophenyltriazene is a relatively inexpensive reagent that can be easily synthesized in a laboratory setting.
One limitation of using Mannopyranosylmethyl-4-nitrophenyltriazene is that it requires the use of spectrophotometry for detection. This can be a time-consuming process that requires specialized equipment. Additionally, Mannopyranosylmethyl-4-nitrophenyltriazene is not suitable for measuring the activity of all types of glycosidases, which limits its usefulness in some research applications.

Future Directions

There are several future directions for research on Mannopyranosylmethyl-4-nitrophenyltriazene. One area of interest is the development of new methods for detecting glycosidases using Mannopyranosylmethyl-4-nitrophenyltriazene. This could involve the use of new detection techniques or modifications to the Mannopyranosylmethyl-4-nitrophenyltriazene molecule itself.
Another area of research is the application of Mannopyranosylmethyl-4-nitrophenyltriazene in the study of glycoproteins. This could involve the development of new labeling techniques or the use of Mannopyranosylmethyl-4-nitrophenyltriazene in conjunction with other labeling reagents.
Overall, Mannopyranosylmethyl-4-nitrophenyltriazene is a valuable tool for studying glycosidases and glycoproteins in scientific research. Its specificity and ease of use make it a popular reagent for many types of experiments. With continued research, Mannopyranosylmethyl-4-nitrophenyltriazene may find even more applications in the future.

Synthesis Methods

The synthesis of Mannopyranosylmethyl-4-nitrophenyltriazene involves the reaction of 4-nitrophenylhydrazine with mannose pentaacetate in the presence of acetic anhydride. The resulting product is then deacetylated using sodium methoxide to yield Mannopyranosylmethyl-4-nitrophenyltriazene. The synthesis of Mannopyranosylmethyl-4-nitrophenyltriazene is a relatively simple process that can be carried out in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

Mannopyranosylmethyl-4-nitrophenyltriazene has a wide range of applications in scientific research. One of the most common uses of Mannopyranosylmethyl-4-nitrophenyltriazene is as a reagent for the detection of glycosidases. Glycosidases are enzymes that are involved in the breakdown of carbohydrates in the body. By using Mannopyranosylmethyl-4-nitrophenyltriazene as a substrate, researchers can measure the activity of these enzymes in various tissues and biological fluids.
Mannopyranosylmethyl-4-nitrophenyltriazene is also used as a tool for studying the structure and function of glycoproteins. Glycoproteins are proteins that are modified with carbohydrates, and they play important roles in many biological processes. By labeling glycoproteins with Mannopyranosylmethyl-4-nitrophenyltriazene, researchers can study their structure and function in detail.

properties

CAS RN

101396-17-2

Product Name

Mannopyranosylmethyl-4-nitrophenyltriazene

Molecular Formula

C13H18N4O8

Molecular Weight

358.3 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(E)-(4-nitroanilino)diazenyl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C13H18N4O8/c18-5-9-10(19)11(20)12(21)13(25-9)24-6-14-16-15-7-1-3-8(4-2-7)17(22)23/h1-4,9-13,18-21H,5-6H2,(H,14,15)/t9-,10-,11+,12+,13+/m1/s1

InChI Key

NQODHCXVYBJOLN-BNDIWNMDSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=N/CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1NN=NCOC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NN=NCOC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]

Other CAS RN

101396-17-2

synonyms

alpha-ManMNT
mannopyranosylmethyl-4-nitrophenyltriazene

Origin of Product

United States

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